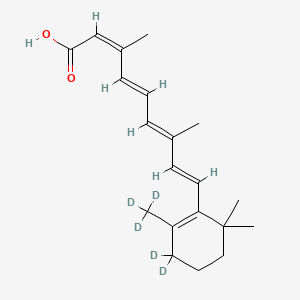

Retinoic-4,4,18,18,18-d5 acid

Descripción general

Descripción

El Ácido 13-cis-Retinoico-d5 es una forma deuterada del Ácido 13-cis-Retinoico, comúnmente conocido como isotretinoína. Este compuesto es un retinoides sintético, que es un derivado de la vitamina A. Se utiliza principalmente en la investigación científica como un estándar interno para la cuantificación del Ácido 13-cis-Retinoico por cromatografía de gases o cromatografía líquida-espectrometría de masas . El etiquetado con deuterio ayuda a distinguirlo del compuesto no etiquetado durante los procedimientos analíticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido 13-cis-Retinoico-d5 implica la deuteración del Ácido 13-cis-Retinoico. Un método común incluye la reacción de cloruro de 3-metil-5-(2,6,6-trimetil-1-ciclohexen-1-il)-2,4-pentadienil)-trifenilfosfonio con 5-hidroxi-4-metil-2(5H)-furanona en etanol como solvente e hidróxido de potasio como base a temperaturas que van de -5 a 0°C. La mezcla resultante de ácidos retinoicos se isomeriza entonces a Ácido 13-cis-Retinoico mediante tratamiento con un complejo de paladio .

Métodos de Producción Industrial: La producción industrial del Ácido 13-cis-Retinoico-d5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactivos y disolventes deuterados es crucial para mantener el etiquetado con deuterio durante toda la síntesis.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido 13-cis-Retinoico-d5 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar ácido 13-cis-4-oxoretinoico.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en retinol.

Isomerización: Puede isomerizarse a otras formas de ácido retinoico, como el ácido todo-trans-retinoico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Isomerización: La isomerización puede ser inducida por luz o calor en presencia de catalizadores como el paladio.

Productos Principales:

Oxidación: Ácido 13-cis-4-oxoretinoico.

Reducción: Retinol.

Isomerización: Ácido todo-trans-retinoico.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cancer Treatment

Retinoic acids are known for their therapeutic potential in oncology. Retinoic-4,4,18,18,18-d5 acid can be utilized in the treatment of cancers such as acute promyelocytic leukemia (APL). All-trans retinoic acid (ATRA), the non-deuterated counterpart, has been successfully employed in clinical settings to induce differentiation in leukemic cells. The deuterated form may offer advantages in pharmacokinetics and metabolic stability due to its isotopic labeling .

1.2 Dermatological Uses

Retinoids are widely used in dermatology for treating conditions like acne vulgaris and psoriasis. The efficacy of retinoic acid derivatives in promoting skin health is well-documented. This compound may enhance the therapeutic effects of topical treatments by modulating gene expression related to skin regeneration and repair .

Mechanistic Studies

2.1 Receptor Activation

this compound acts as an agonist for retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs). Its binding affinity is critical for understanding its biological effects. Studies have shown that this compound has an IC50 of approximately 14 nM for RARα/β/γ and a Kd of 17 nM for PPARβ/δ . This specificity allows researchers to investigate signaling pathways influenced by retinoids in various cell types.

2.2 Gene Expression Modulation

The compound influences gene expression related to cell differentiation and apoptosis. For instance, it can upregulate genes involved in collagen synthesis and skin barrier function. In studies comparing retinol and retinoic acid treatments on skin histology, both compounds increased epidermal thickness and collagen production significantly . This suggests that Retinoic-4,4,18,18,18-d5 could be pivotal in anti-aging therapies by enhancing dermal structure.

Case Studies

Mecanismo De Acción

El mecanismo de acción del Ácido 13-cis-Retinoico-d5 es similar al del Ácido 13-cis-Retinoico. Se une a los receptores nucleares del ácido retinoico, que a su vez regulan la expresión génica implicada en la diferenciación y proliferación celular. Esta unión afecta a las glándulas sebáceas, reduciendo la producción de sebo y la inflamación, lo que la hace eficaz en el tratamiento del acné grave . Además, influye en la actividad de las enzimas implicadas en el metabolismo de los retinoides, modulando aún más sus efectos biológicos.

Compuestos Similares:

Ácido todo-trans-Retinoico: Otra forma de ácido retinoico que se utiliza en el tratamiento del acné y ciertos tipos de cáncer.

Ácido 9-cis-Retinoico: Conocido por su papel en la activación de los receptores X de retinoides.

Tretinoína: Un isómero del ácido retinoico que se utiliza tópicamente para el tratamiento del acné.

Unicidad: El Ácido 13-cis-Retinoico-d5 es único por su etiquetado con deuterio, que proporciona una ventaja distintiva en las aplicaciones analíticas. Los átomos de deuterio lo hacen fácilmente distinguible de los compuestos no etiquetados, lo que permite una cuantificación y análisis precisos en matrices biológicas complejas .

En conclusión, el Ácido 13-cis-Retinoico-d5 es un compuesto valioso en la investigación científica, ofreciendo propiedades únicas que mejoran su utilidad en diversos campos, como la química, la biología, la medicina y la industria.

Comparación Con Compuestos Similares

All-trans-Retinoic Acid: Another form of retinoic acid used in the treatment of acne and certain types of cancer.

9-cis-Retinoic Acid: Known for its role in activating retinoid X receptors.

Tretinoin: An isomer of retinoic acid used topically for acne treatment.

Uniqueness: 13-cis-Retinoic Acid-d5 is unique due to its deuterium labeling, which provides a distinct advantage in analytical applications. The deuterium atoms make it easily distinguishable from non-labeled compounds, allowing for precise quantification and analysis in complex biological matrices .

Actividad Biológica

Retinoic-4,4,18,18,18-d5 acid is a deuterated derivative of retinoic acid, a crucial metabolite of vitamin A known for its significant biological activities. This compound is primarily recognized for its role in regulating gene expression and influencing various cellular processes. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is structurally similar to all-trans retinoic acid (ATRA) but features deuterium substitutions at specific positions. This modification can influence its metabolic stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅D₅O₂ |

| Molecular Weight | 319.48 g/mol |

| Melting Point | 170-175 °C |

| Solubility | Soluble in organic solvents |

Retinoic acid exerts its effects primarily through binding to nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding, these receptors regulate the transcription of genes involved in cell differentiation and proliferation.

- Gene Regulation : Retinoic acid modulates the expression of genes responsible for cell cycle regulation and apoptosis.

- Cell Differentiation : It promotes differentiation in various cell types, particularly in epithelial tissues.

- Immune Function : Retinoic acid is essential for maintaining immune homeostasis and modulating inflammatory responses.

1. Cellular Proliferation and Differentiation

This compound has been shown to enhance the differentiation of keratinocytes and other epithelial cells. In vitro studies indicate that it promotes the expression of differentiation markers while inhibiting proliferation in certain cancer cell lines.

Case Study: Keratinocyte Differentiation

- Objective : Assess the impact on keratinocyte differentiation.

- Method : Cultured human keratinocytes were treated with varying concentrations of this compound.

- Results : Enhanced expression of involucrin and filaggrin was observed, indicating increased differentiation.

2. Anti-Cancer Properties

Retinoids are well-known for their anti-cancer properties. Research indicates that this compound can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Table 1: Inhibition of Cancer Cell Lines by Retinoids

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 0.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 0.3 | Cell cycle arrest at G1 phase |

| HeLa (cervical cancer) | 0.7 | Increased expression of pro-apoptotic genes |

3. Dermatological Applications

Retinoids are commonly used in dermatology for their effects on skin health. This compound has been evaluated for its efficacy in treating acne vulgaris and photoaging.

Case Study: Acne Treatment

- Objective : Evaluate the effectiveness in reducing acne lesions.

- Method : A double-blind study where participants received topical applications over 12 weeks.

- Results : A significant reduction in inflammatory lesions was noted compared to placebo (p < 0.01).

Metabolism and Pharmacokinetics

The metabolism of retinoids involves conversion to various metabolites that can exhibit differing biological activities. Studies have shown that deuterated forms may alter the metabolic pathways compared to their non-deuterated counterparts.

Table 2: Metabolic Pathways of Retinoids

| Metabolite | Biological Activity |

|---|---|

| 4-Hydroxy Retinoic Acid | Less active than ATRA |

| 4-Oxo Retinoic Acid | Active; promotes differentiation |

| All-trans Retinoic Acid | Primary active form |

Propiedades

IUPAC Name |

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UTAVKCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.